molecular formula C16H22ClN3O2 B12806916 Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- CAS No. 32571-50-9

Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis-

Cat. No.: B12806916
CAS No.: 32571-50-9
M. Wt: 323.82 g/mol
InChI Key: ZUMSZBGPBCFEDO-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- is a chemical compound with the molecular formula C16H22ClN3O2 It is known for its complex structure, which includes a quinoline ring, a chloro substituent, and an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- typically involves the reaction of 7-chloro-4-quinolineamine with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro substituent on the quinoline ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the chloro substituent and imino linkage contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Hydroxychloroquine: A related compound with a similar quinoline structure, used as an antimalarial and anti-inflammatory agent.

    Chloroquine: Another quinoline derivative with antimalarial properties.

    Quinacrine: A compound with a similar quinoline core, used as an antiprotozoal agent.

Uniqueness

Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- is unique due to its specific imino linkage and ethanolamine moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

32571-50-9

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

2-[3-[(7-chloroquinolin-4-yl)amino]propyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C16H22ClN3O2/c17-13-2-3-14-15(4-6-19-16(14)12-13)18-5-1-7-20(8-10-21)9-11-22/h2-4,6,12,21-22H,1,5,7-11H2,(H,18,19)

InChI Key

ZUMSZBGPBCFEDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN(CCO)CCO

Origin of Product

United States

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